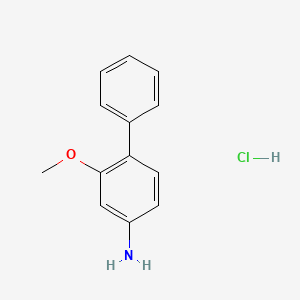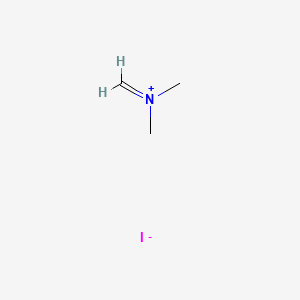
4-フェニル-m-アニシジン塩酸塩
概要
説明
4-Phenyl-m-anisidine hydrochloride is a chemical compound with the molecular formula C13H13NO•HCl and a molecular weight of 235.71 g/mol . It is a derivative of aniline and is commonly used in the synthesis of various organic compounds. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
科学的研究の応用
4-Phenyl-m-anisidine hydrochloride has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in biochemical assays and as a reagent in the study of enzyme mechanisms.
Medicine: It has potential therapeutic applications and is investigated for its pharmacological properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It is known that aniline derivatives, such as 4-phenyl-m-anisidine hydrochloride, can act as nucleophilic catalysts in acylhydrazone formation . This suggests that the compound may interact with its targets through nucleophilic catalysis, leading to changes in the targets’ structure or function.
Biochemical Pathways
Given its role as a nucleophilic catalyst in acylhydrazone formation , it may be involved in pathways related to this reaction. The downstream effects of these pathways would depend on the specific targets and the nature of the changes induced by the compound.
生化学分析
Biochemical Properties
4-Phenyl-m-anisidine hydrochloride plays a significant role in biochemical reactions, particularly in the study of proteomics. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form Schiff bases with aldehydes and ketones, which are crucial in detecting oxidation products in fats and oils . These interactions are essential for understanding the biochemical pathways and mechanisms in which 4-Phenyl-m-anisidine hydrochloride is involved.
Cellular Effects
The effects of 4-Phenyl-m-anisidine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form Schiff bases with aldehydes and ketones suggests its role in modulating cellular responses to oxidative stress . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting overall cell function.
Molecular Mechanism
At the molecular level, 4-Phenyl-m-anisidine hydrochloride exerts its effects through binding interactions with biomolecules. It is involved in enzyme inhibition or activation, depending on the specific biochemical context. The compound’s ability to form Schiff bases indicates its potential to interact with nucleophilic sites on enzymes and proteins, leading to changes in their activity and function . These interactions can result in alterations in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Phenyl-m-anisidine hydrochloride change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-Phenyl-m-anisidine hydrochloride is relatively stable under standard laboratory conditions, but its degradation products can have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular function, which need to be carefully monitored.
Dosage Effects in Animal Models
The effects of 4-Phenyl-m-anisidine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and biochemical pathways. At higher doses, it can lead to toxic or adverse effects. Studies have indicated that there are threshold effects, where the compound’s impact on cellular function changes significantly beyond a certain dosage . It is essential to determine the optimal dosage to minimize adverse effects while maximizing the compound’s beneficial properties.
Metabolic Pathways
4-Phenyl-m-anisidine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s ability to form Schiff bases suggests its role in modulating metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, influencing their biochemical pathways and functions.
Transport and Distribution
The transport and distribution of 4-Phenyl-m-anisidine hydrochloride within cells and tissues are critical for its biochemical effects. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation within cells . These interactions determine the compound’s bioavailability and its ability to exert its biochemical effects in different cellular compartments.
Subcellular Localization
4-Phenyl-m-anisidine hydrochloride’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-m-anisidine hydrochloride typically involves the reaction of m-anisidine with phenylboronic acid under specific conditions. One common method includes the use of palladium-catalyzed Suzuki-Miyaura coupling reactions . The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like ethanol or water. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 4-Phenyl-m-anisidine hydrochloride may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The final product is then purified through crystallization or recrystallization techniques to obtain a high-purity compound.
化学反応の分析
Types of Reactions
4-Phenyl-m-anisidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of electron-rich nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
6-Phenyl-m-anisidine hydrochloride: This compound has a similar structure but differs in the position of the phenyl group.
p-Anisidine: Another related compound with similar nucleophilic properties.
Uniqueness
4-Phenyl-m-anisidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its ability to act as a nucleophilic catalyst in various reactions sets it apart from other similar compounds .
特性
IUPAC Name |
3-methoxy-4-phenylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.ClH/c1-15-13-9-11(14)7-8-12(13)10-5-3-2-4-6-10;/h2-9H,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDFSDFBXBZRCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375131 | |
| Record name | 4-phenyl-m-anisidine hcl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206761-86-6 | |
| Record name | 4-phenyl-m-anisidine hcl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 206761-86-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]acetic acid](/img/structure/B1361993.png)




![2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide](/img/structure/B1362021.png)
![5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B1362036.png)







